Oxyberberine
CAS No.: 549-21-3
Cat. No.: VC0538411
Molecular Formula: C20H17NO5
Molecular Weight: 351.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 549-21-3 |
---|---|
Molecular Formula | C20H17NO5 |
Molecular Weight | 351.4 g/mol |
IUPAC Name | 16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one |
Standard InChI | InChI=1S/C20H17NO5/c1-23-15-4-3-12-7-14-13-9-17-16(25-10-26-17)8-11(13)5-6-21(14)20(22)18(12)19(15)24-2/h3-4,7-9H,5-6,10H2,1-2H3 |
Standard InChI Key | ZHYQCBCBTQWPLC-UHFFFAOYSA-N |
SMILES | O=C1N2CCC3=CC4=C(OCO4)C=C3C2=CC5=C1C(OC)=C(OC)C=C5 |
Canonical SMILES | COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2=O)OCO5)OC |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties of Oxyberberine
Molecular Characteristics
Oxyberberine is a berberine derivative with a lactam ring formed by the oxidation of berberine’s dihydroisoquinoline moiety. Its molecular formula, C₂₀H₁₇NO₅, corresponds to a planar structure featuring two methoxy groups (9,10-dimethoxy), a methylenedioxy group, and a ketone at the 8-position . The compound’s InChI key (ZHYQCBCBTQWPLC-UHFFFAOYSA-N) and SMILES notation (O=C1C=2C(OC)=C(OC)C=CC2C=C3C4=CC=5OCOC5C=C4CCN13) reflect its complex bicyclic architecture, which underpins its pharmacological activity .
Table 1: Key Chemical Properties of Oxyberberine
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₂₀H₁₇NO₅ | |
Molecular Weight | 351.4 g/mol | |
CAS Number | 549-21-3 | |
Solubility | Low in water; soluble in organic solvents | |
Crystalline Form | Yellow crystals |
Pharmacological Effects and Mechanisms of Action
Anti-Inflammatory and Antioxidant Activity
Oxyberberine exerts potent anti-inflammatory effects by modulating the Nrf2/NF-κB pathway. In lipopolysaccharide (LPS)-induced intestinal epithelial (Caco-2) cells, oxyberberine (10–40 μM) reduced pro-inflammatory cytokines (TNF-α, IL-6) by 40–60% and suppressed nuclear translocation of NF-κB p65 . Concurrently, it upregulated Nrf2 and heme oxygenase-1 (HO-1), enhancing antioxidant defenses and reducing reactive oxygen species (ROS) by 30–50% . These effects were abolished by the Nrf2 inhibitor ML385, confirming the pathway’s centrality .
Hepatoprotective Effects
In D-galactosamine/LPS-induced acute liver injury (ALI) models, oxyberberine amorphous solid dispersions (OBB-ASDs) at 50 mg/kg restored serum ALT and AST levels to near-normal ranges (ALT: 68.2 ± 8.4 U/L vs. 215.6 ± 22.1 U/L in controls) . OBB-ASDs also reduced hepatic malondialdehyde (MDA) by 45% and increased glutathione (GSH) by 80%, outperforming crystalline oxyberberine due to enhanced bioavailability .
Table 2: Pharmacokinetic Parameters of Oxyberberine Formulations
Parameter | Crystalline OBB | OBB-ASDs | Improvement (%) | Source |
---|---|---|---|---|
Cₘₐₓ (μg/mL) | 1.2 ± 0.3 | 3.8 ± 0.5 | 217 | |
Tₘₐₓ (h) | 2.5 | 1.2 | 52 | |
AUC₀–₂₄ (μg·h/mL) | 15.4 ± 2.1 | 42.6 ± 5.3 | 177 |
Hypoglycemic and Pancreatic Protective Effects
In streptozotocin (STZ)-induced diabetic rats, oxyberberine (50 mg/kg) reduced fasting blood glucose by 38% and increased insulin sensitivity by 25%, surpassing berberine’s efficacy . Mechanistically, it activated the PI3K/Akt pathway, increasing pancreatic β-cell proliferation by 20%, and upregulated Nrf2, reducing oxidative stress markers (MDA: −50%, SOD: +35%) .
Therapeutic Applications in Disease Models
Inflammatory Bowel Disease (IBD)
Oxyberberine (20 mg/kg) alleviated dextran sulfate sodium (DSS)-induced colitis in mice, reducing disease activity index (DAI) scores from 8.2 ± 0.9 to 3.1 ± 0.7 and restoring colonic ZO-1 and occludin expression by 70% . These effects correlated with a 50% reduction in TLR4/MyD88/NF-κB signaling .
Acute Lung Injury (ALI)
In LPS-induced ALI mice, oxyberberine (40 mg/kg) attenuated lung edema, lowering the wet/dry weight ratio from 5.2 ± 0.3 to 3.8 ± 0.2 . It inhibited Parkin-mediated mitophagy, reducing mitochondrial protein degradation (COX IV: +80%, Mfn2: +60%) and suppressing IL-1β and TNF-α in bronchoalveolar lavage fluid by 45% .
Future Directions and Clinical Translation
While preclinical data are promising, clinical trials are needed to validate oxyberberine’s efficacy in humans. Priority areas include:
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